

2,2'-Dithiodipyridine chemical properties and structure

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Compound of Interest

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An In-Depth Technical Guide to **2,2'-Dithiodipyridine**: Core Chemical Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key applications of **2,2'-Dithiodipyridine**. It is intended to serve as a technical resource, offering detailed experimental protocols and insights into its utility in research and drug development.

Core Chemical Properties and Structure

2,2'-Dithiodipyridine, also known as Aldrithiol-2, is a symmetrical disulfide derived from 2-mercaptopyridine.^[1] Its reactivity is centered around the disulfide bond, making it a valuable reagent in various chemical and biological applications.^[2]

Structural Information

The structural details of **2,2'-Dithiodipyridine** are fundamental to understanding its chemical behavior.

Identifier	Value
IUPAC Name	1,2-di(pyridin-2-yl)disulfane
Synonyms	2,2'-Dipyridyl disulfide, Aldrithiol-2, 2-PDS
CAS Number	2127-03-9
Molecular Formula	C ₁₀ H ₈ N ₂ S ₂
Canonical SMILES	<chem>C1=CC=NC(=C1)SSC2=CC=CC=N2</chem>
InChI Key	HAXFWIACAGNFHA-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties is presented below, providing a quick reference for experimental design.

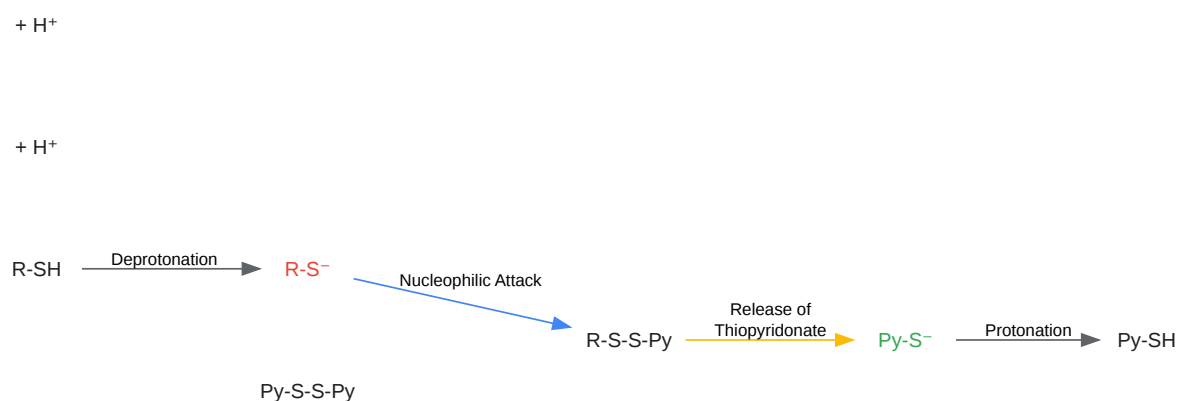
Property	Value
Molecular Weight	220.31 g/mol [3]
Appearance	Off-white to light-yellow crystalline powder[2]
Melting Point	56-60 °C[2]
Boiling Point	356.1 ± 17.0 °C (Predicted)
Solubility	Soluble in water
pKa	The pKa of the conjugate acid of the leaving group (2-thiopyridone) is important for the disulfide exchange reaction.
pH	6-7 (2 g/L water at 20°C)[4]

Reactivity and Mechanism of Action

The primary mode of action for **2,2'-Dithiodipyridine** involves the disulfide exchange reaction. This reaction is central to its application in bioconjugation and as a thiol-reactive reagent. The

disulfide bond in **2,2'-Dithiodipyridine** is susceptible to nucleophilic attack by a free thiol group (R-SH), leading to the formation of a mixed disulfide and the release of 2-thiopyridone.

The reaction proceeds via a SN2-type mechanism where the thiolate anion acts as the nucleophile.[5]



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Figure 1: Disulfide Exchange Mechanism.

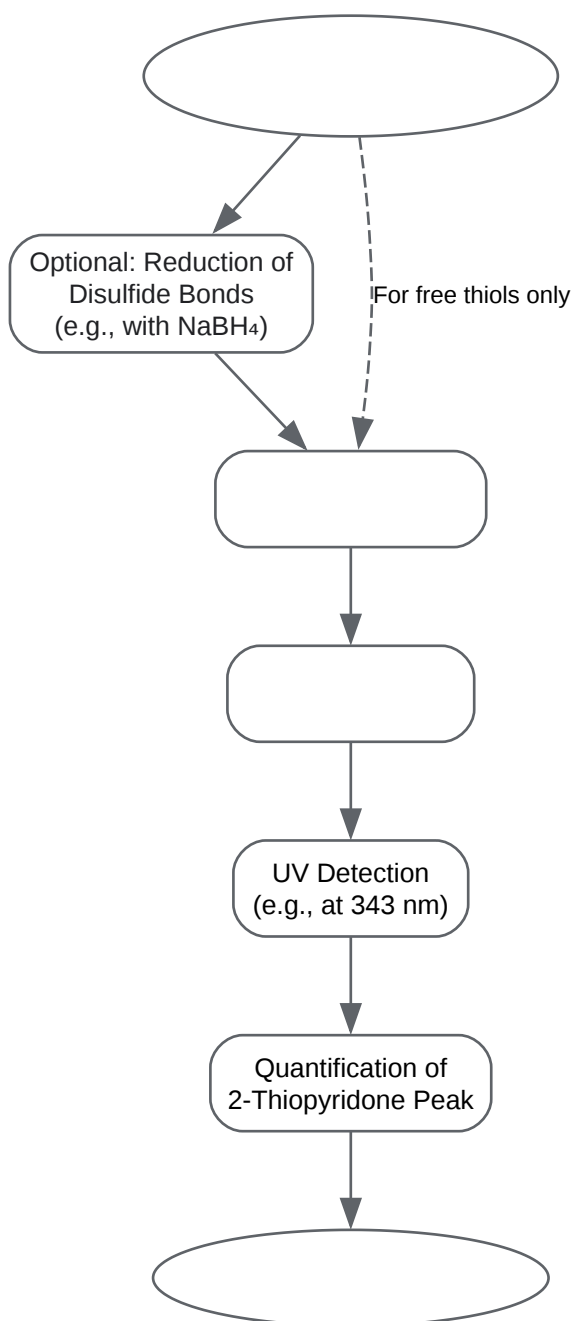
Key Applications and Experimental Protocols

2,2'-Dithiodipyridine is a versatile reagent with numerous applications in research and drug development.

Quantification of Free Thiols

2,2'-Dithiodipyridine is widely used for the quantification of free sulfhydryl groups in proteins and peptides. The reaction of a thiol with **2,2'-dithiodipyridine** releases 2-thiopyridone, which has a characteristic absorbance at 343 nm, allowing for spectrophotometric quantification. A highly sensitive assay using 4,4'-dithiodipyridine (a related compound) and HPLC has been developed for thiol quantification in the picomolar range.[6]

- Sample Preparation: Prepare protein samples in a suitable buffer. For the determination of total thiols, reduce disulfide bonds using a reducing agent like sodium borohydride.
- Derivatization: React the protein solution with an excess of **2,2'-dithiodipyridine**.
- HPLC Analysis:
 - Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm).[\[7\]](#)
 - Mobile Phase A: 0.1% formic acid in water.[\[7\]](#)
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[\[7\]](#)
 - Flow Rate: 1 mL/min.[\[7\]](#)
 - Gradient:
 - 0-0.1 min, 12% B to 30% B
 - 0.1-2 min, 30% B
 - 2-2.1 min, 30% B to 100% B
 - 2.1-6 min, 100% B
 - 6-6.1 min, 100% B to 12% B
 - 6.1-7 min, 12% B[\[7\]](#)
- Detection: Monitor the elution of 2-thiopyridone and the pyridyldithio derivative. The amount of 2-thiopyridone corresponds to the total free thiol content.[\[7\]](#)



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Figure 2: Thiol Quantification Workflow.

Peptide Synthesis and Disulfide Bond Formation

In peptide synthesis, **2,2'-dithiodipyridine** is instrumental in the formation of disulfide bonds, which are crucial for the structure and function of many peptides.^[5] It facilitates the controlled oxidation of cysteine residues to form intramolecular or intermolecular disulfide bridges.^[4]

- **Peptide Preparation:** Synthesize the linear peptide containing two free cysteine residues using standard solid-phase peptide synthesis.
- **Dissolution:** Dissolve the purified linear peptide in a suitable buffer (e.g., conventional buffer solutions).
- **Oxidation:** Add an excess of **2,2'-dithiodipyridine** to the peptide solution.
- **Reaction:** Allow the reaction to proceed at room temperature. The reaction is typically rapid.
- **Purification:** Separate the cyclized peptide from the reactants and byproducts (such as 2-thiopyridone) using reverse-phase chromatography.

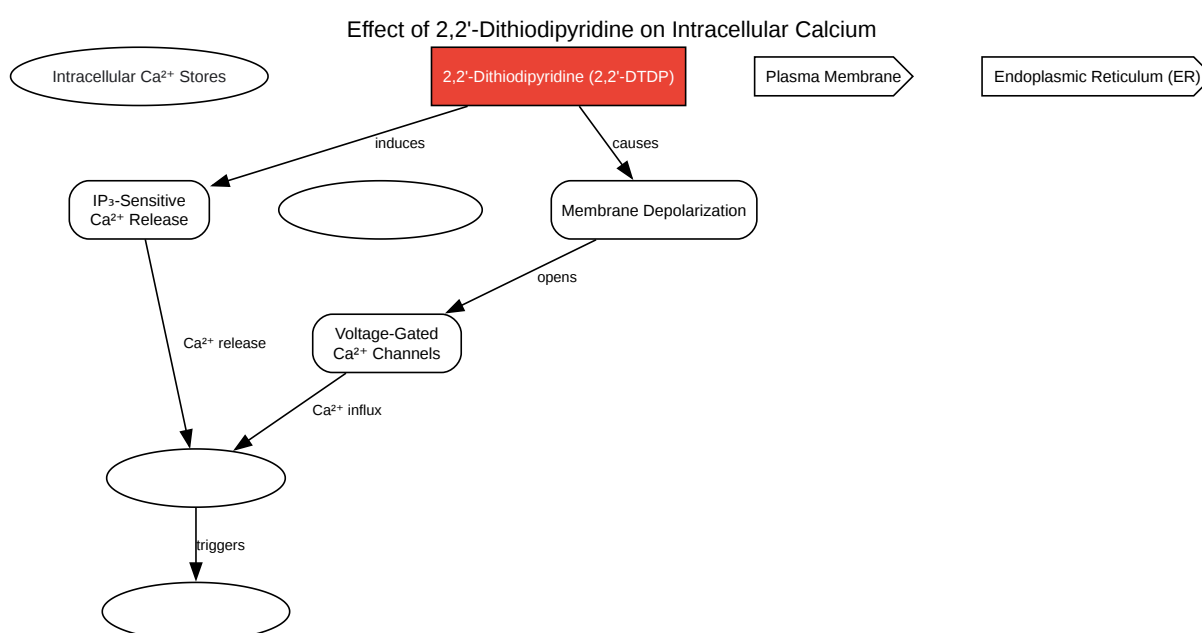
Bioconjugation and Drug Delivery

2,2'-Dithiodipyridine is a key reagent in bioconjugation, enabling the linkage of molecules to proteins, antibodies, or other biomolecules through a disulfide bond.[8] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8]

- **Reduction of Thiolated Oligonucleotide:** Reduce any existing disulfide bonds on a thiolated oligonucleotide using a reducing agent like DTT.
- **Removal of Reducing Agent:** Remove the excess reducing agent by extraction with water-saturated n-butanol followed by desalting on a suitable column (e.g., Bio-Spin 6).[3]
- **Thiopyridylation:** Add the reduced oligonucleotide to an equal volume of 10 mM **2,2'-dithiodipyridine** in acetonitrile and incubate at room temperature for 30 minutes.[3]
- **Removal of Excess Reagent:** Extract the solution with diethyl ether multiple times to remove unreacted **2,2'-dithiodipyridine**. [3]
- **Desalting:** Desalt the 3'-S-thiopyridyl oligonucleotide to remove any remaining **2,2'-dithiodipyridine** and the thiopyridyl anion.[3] The resulting thiopyridylated oligonucleotide is ready for crosslinking reactions.

Impact on Cellular Signaling

Recent studies have shown that **2,2'-dithiodipyridine** can influence intracellular signaling pathways, particularly calcium signaling. It has been observed to induce a biphasic increase in cytoplasmic free Ca^{2+} concentration in pancreatic β -cells and human osteosarcoma cells.[9] [10] This effect is attributed to both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the endoplasmic reticulum.[9]



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Figure 3: Calcium Signaling Pathway Modulation.

Synthesis and Purification

Synthesis from 2-Mercaptopyridine

2,2'-Dithiodipyridine can be synthesized by the oxidation of 2-mercaptopyridine.[1]

- **Dissolution:** Dissolve 2-mercaptopyridine in a suitable solvent such as acetonitrile.
- **Addition of Base:** Add a base, for example, triethylamine, to the solution.
- **Oxidation:** In a separate flask, dissolve an oxidizing agent (e.g., a Co(II) salt like $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$) in acetonitrile.
- **Reaction:** Add the 2-mercaptopyridine solution to the oxidizing agent solution and stir.
- **Isolation:** The product, **2,2'-dithiodipyridine**, can be isolated from the reaction mixture.

Purification by Recrystallization

Purification of crude **2,2'-dithiodipyridine** can be achieved by recrystallization.

- **Solvent Selection:** Choose a suitable solvent or solvent pair. A mixture of benzene and petroleum ether (6:7) or ligroin has been reported.^[11]
- **Dissolution:** Dissolve the crude **2,2'-dithiodipyridine** in the minimum amount of the hot solvent to form a saturated solution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, filter the hot solution by gravity.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
- **Isolation:** Collect the purified crystals by suction filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the crystals under vacuum to remove residual solvent.

Safety and Handling

2,2'-Dithiodipyridine is a chemical that should be handled with appropriate safety precautions.

- Hazards: May cause skin, eye, and respiratory irritation.[4][6] Harmful if swallowed.[6] It has a strong, unpleasant odor (stench).[4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]
- Handling: Use in a well-ventilated area. Avoid breathing dust.[4] Wash hands thoroughly after handling.[12]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[5]

This technical guide provides a foundational understanding of **2,2'-dithiodipyridine** for researchers and professionals in drug development. The detailed protocols and data are intended to facilitate its effective application in the laboratory.

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